N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide is a complex organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, a cyano group, and a dimethylbenzamide moiety.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-4-5-12(2)15(8-11)18(24)21-19-16(9-20)14-6-7-22(13(3)23)10-17(14)25-19/h4-5,8H,6-7,10H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIJFUKMLIENOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-c]pyridine core through a Diels-Alder reaction between a suitable diene and dienophile . The resulting intermediate is then subjected to cyanoacetylation to introduce the cyano group . The final step involves the coupling of the intermediate with 2,5-dimethylbenzoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide
- N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Uniqueness
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and preliminary findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O. The compound features a thienopyridine core structure with multiple functional groups including an acetyl group and a cyano group. These functional groups enhance the compound's reactivity and interaction with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C15H14N2O |
| Structural Features | Thienopyridine core, acetyl group, cyano group |
| Potential Applications | Antibacterial, anticancer |
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities:
-
Antibacterial Activity :
- The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
- Compounds with similar structural motifs have been reported to possess antimicrobial properties.
-
Anticancer Properties :
- Research suggests that derivatives of thienopyridine compounds may act on specific molecular targets within cancer cells. This includes the potential to inhibit cell proliferation and induce apoptosis in cancerous cells.
- A study highlighted that compounds with a thienopyridine structure exhibit selective toxicity towards cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to its chemical structure:
- Cyano Group : Known to participate in various chemical reactions that can enhance the biological activity of the molecule.
- Acetyl Group : Contributes to the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of similar thienopyridine derivatives demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was suggested to involve interference with bacterial metabolic pathways.
Case Study 2: Cancer Cell Proliferation
In vitro studies assessed the anticancer potential of related compounds against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dimethylbenzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with the formation of the thieno[2,3-c]pyridine core, followed by functionalization with acetyl, cyano, and benzamide groups. Key steps include cyclization (e.g., using sodium acetate in acetic anhydride) and amide coupling (e.g., via carbodiimide chemistry). Controlled temperatures (e.g., reflux at 80–120°C) and solvent selection (e.g., DMF or THF) are critical for yield optimization. Purification via column chromatography or recrystallization is recommended to achieve >90% purity .
- Data Note : Yields for analogous thieno-pyridine derivatives range from 68% to 85% depending on reaction conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., acetyl protons at δ 2.1–2.4 ppm, cyano groups via absence of proton signals) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~460–480 for similar compounds) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (e.g., IC values in cancer cell lines). For example, thieno-pyridine derivatives show IC values of 1–10 µM in anti-proliferative assays .
- Data Contradiction : Some studies report conflicting bioactivity due to variations in assay conditions (e.g., serum concentration, cell line specificity) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., cyano group as electrophilic center) .
- Molecular Docking : Simulates binding to biological targets (e.g., ATP-binding pockets in kinases) using software like AutoDock Vina. Parameters include binding affinity (∆G < -8 kcal/mol) and hydrogen-bond interactions .
- Validation : Cross-reference computational predictions with experimental SAR (structure-activity relationship) data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify confounding variables (e.g., solvent effects, cell viability protocols) .
- Standardized Assays : Reproduce experiments under controlled conditions (e.g., uniform DMSO concentration ≤0.1%, validated cell lines) .
- Case Study : A thieno-pyridine analog showed IC = 2 µM in one study but >50 µM in another due to differences in serum-free vs. serum-containing media .
Q. What are the mechanistic insights into its oxidation/reduction reactions under varying conditions?
- Methodology :
- Oxidation : Use HO or mCPBA to oxidize the thieno-pyridine sulfur atom, monitored via TLC and LC-MS .
- Reduction : Employ NaBH or LiAlH to reduce acetyl groups to alcohols, characterized by H NMR (disappearance of acetyl peak at δ 2.1–2.4 ppm) .
- Data Note : Reaction outcomes are solvent-dependent; e.g., ethanol favors reduction, while DCM stabilizes intermediates .
Key Recommendations for Researchers
- Prioritize controlled synthetic conditions (temperature, solvent) to minimize batch-to-batch variability.
- Use dual characterization (NMR + MS) to confirm structural integrity.
- Address bioactivity contradictions through reproducible assay protocols and computational validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
